(R)-(+)-Pantoprazole
(R)-(+)-Pantoprazole
Brand Name:
Vulcanchem
CAS No.:
142706-18-1
VCID:
VC0128435
InChI:
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1
SMILES:
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Molecular Formula:
C16H15F2N3O4S
Molecular Weight:
383.4 g/mol
(R)-(+)-Pantoprazole
CAS No.: 142706-18-1
Reference Standards
VCID: VC0128435
Molecular Formula: C16H15F2N3O4S
Molecular Weight: 383.4 g/mol
CAS No. | 142706-18-1 |
---|---|
Product Name | (R)-(+)-Pantoprazole |
Molecular Formula | C16H15F2N3O4S |
Molecular Weight | 383.4 g/mol |
IUPAC Name | 6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1 |
Standard InChIKey | IQPSEEYGBUAQFF-AREMUKBSSA-N |
Isomeric SMILES | COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Canonical SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Synonyms | 5-(Difluoromethoxy)-2-[(R)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (+)-5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (+)-Pantoprazole; R-Pantoprazole |
PubChem Compound | 11181988 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume